Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone
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Overview
Description
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone is a chemical compound with the molecular formula C19H21NO2S2 and a molecular weight of 359.51 g/mol . This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
The synthesis of Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone involves several steps. One common synthetic route includes the reaction of 2-tert-butylsulfanylphenylmethyl chloride with 4-methylphenylsulfonyl isocyanide under specific reaction conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound has shown potential biological activity, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone involves its interaction with specific molecular targets and pathways. The isocyano group can form stable complexes with transition metals, which can then participate in various catalytic processes . The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biological pathways and cellular functions .
Comparison with Similar Compounds
Isocyano(2-tert-butylsulfanylphenyl)methyl-4-methylphenylsulfone can be compared with other similar compounds, such as:
tert-Butyl isocyanide: An organic compound with the formula C5H9N, known for its reactivity and use in coordination chemistry.
Transition metal isocyanide complexes: These complexes contain isocyanide ligands and are used in various applications, including medical imaging.
The uniqueness of this compound lies in its specific structure, which combines the isocyano group with the tert-butylsulfanylphenyl and methylphenylsulfone moieties, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C38H40N2O2S3 |
---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
2-[(2-tert-butylsulfanylphenyl)-isocyanomethyl]-1-[2-[(2-tert-butylsulfanylphenyl)-isocyanomethyl]-4-methylphenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C38H40N2O2S3/c1-25-19-21-33(29(23-25)35(39-9)27-15-11-13-17-31(27)43-37(3,4)5)45(41,42)34-22-20-26(2)24-30(34)36(40-10)28-16-12-14-18-32(28)44-38(6,7)8/h11-24,35-36H,1-8H3 |
InChI Key |
ZCLQLSOVNXIUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C)C(C3=CC=CC=C3SC(C)(C)C)[N+]#[C-])C(C4=CC=CC=C4SC(C)(C)C)[N+]#[C-] |
Origin of Product |
United States |
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